Lutein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Age-Related Macular Degeneration (AMD)

Scientific Field: Ophthalmology

Application Summary: Lutein is an antioxidant that has gathered increasing attention due to its potential role in preventing or ameliorating age-related macular degeneration.

Methods of Application: Lutein is produced from marigold oleoresin, but continuous reports of lutein-producing microalgae pose the question if those microorganisms can become an alternative source.

Antioxidant

Scientific Field: Biochemistry

Skin Health

Scientific Field: Dermatology

Application Summary: Lutein has been shown to have a role in skin health.

Cataract Prevention

Application Summary: Lutein might help to prevent or ameliorate the effects of cataracts.

Anticancer

Scientific Field: Oncology

Application Summary: Lutein has been shown to have anticancer properties.

Bone Remodeling

Scientific Field: Orthopedics

Application Summary: Lutein has been shown to have bone remodeling activities.

Cognitive Function

Scientific Field: Neurology

Application Summary: Research has shown that lutein may have a positive impact on cognitive function.

Anti-Inflammatory Properties

Scientific Field: Immunology

Application Summary: Lutein has anti-inflammatory properties that provide benefits by protecting and alleviating other ocular diseases like cataracts, diabetic retinopathy, myopic, and retinopathy of prematurity.

Nanoscale Delivery Systems

Scientific Field: Pharmaceutical Sciences

Methods of Application: Lutein is incorporated within promising nanoscale delivery systems, such as liposomes, nanoemulsions, polymer nanoparticles, and polymer–lipid hybrid nanoparticles.

Cardiovascular Diseases

Scientific Field: Cardiology

Obesity

Scientific Field: Endocrinology

Application Summary: Studies have been conducted aiming to understand the effects of lutein on obesity.

Neurodegenerative Disorders

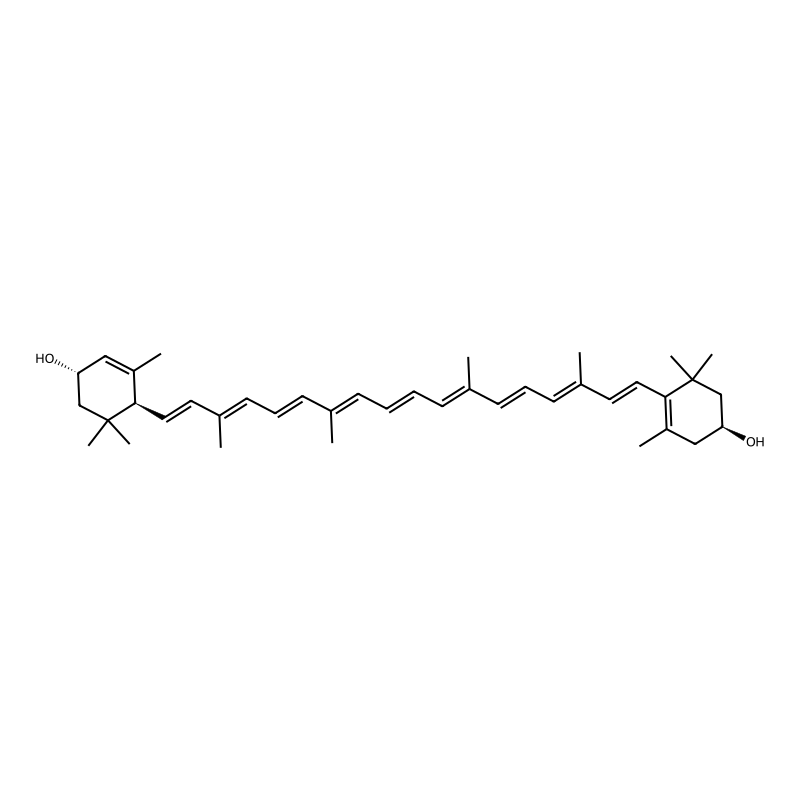

Lutein is a naturally occurring xanthophyll, classified as one of the carotenoids, specifically a type of carotenoid that contains oxygen. Its chemical formula is , and it is characterized by a long polyene chain with alternating double and single bonds, which gives it its distinctive yellow color. Lutein is synthesized exclusively by plants and is abundant in green leafy vegetables such as spinach and kale, as well as in egg yolks and various fruits. This compound plays a crucial role in photosynthesis by modulating light energy and protecting plant tissues from damage caused by excessive light exposure .

Lutein is known for its significant biological activities, particularly its role in eye health. It is concentrated in the macula lutea of the human retina, where it functions as a light filter, protecting retinal tissues from harmful blue light and oxidative stress. Lutein's antioxidant properties help reduce the risk of age-related macular degeneration and cataracts by neutralizing free radicals and reactive oxygen species . Additionally, lutein has been implicated in enhancing visual performance and may play a role in cognitive function due to its neuroprotective effects .

Lutein is biosynthesized in plants through the carotenoid biosynthetic pathway. This process involves several enzymatic reactions facilitated by diiron proteins and cytochrome P450 enzymes. The synthesis begins with the formation of phytoene, which undergoes a series of desaturation and cyclization reactions to produce lutein. In laboratory settings, lutein can also be synthesized through chemical methods involving the condensation of suitable precursors under controlled conditions .

Research indicates that lutein interacts with various biological systems and compounds. It has been shown to enhance the absorption of other carotenoids such as zeaxanthin when consumed together. Studies also suggest that lutein may modulate the activity of certain enzymes involved in oxidative stress response, thereby influencing cellular signaling pathways related to inflammation and cell survival . Furthermore, lutein's ability to quench singlet oxygen makes it an important player in protecting against phototoxic damage in ocular tissues .

Lutein shares structural similarities with other carotenoids but has unique features that distinguish it from them. The following table highlights lutein's comparison with similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Lutein | One β-ring and one ε-ring | Concentrated in human retina; filters blue light |

| Zeaxanthin | Two β-rings | More effective at filtering blue light than lutein |

| Beta-carotene | Two β-rings | Precursor to vitamin A; more stable than lutein |

| Astaxanthin | One β-ring and one ε-ring with additional hydroxyl groups | Stronger antioxidant capacity than lutein |

| Canthaxanthin | Two β-rings | Primarily used as a food dye; less prevalent in human tissues |

Lutein's unique structural arrangement allows it to be selectively absorbed into the macular region of the eye, where it plays a protective role against light-induced damage—an attribute not shared by all carotenoids .

Methylerythritol Phosphate Pathway Foundation

The biosynthesis of lutein begins with the production of isoprenoid precursors through the methylerythritol phosphate pathway, which serves as the primary source of building blocks for carotenoid synthesis in plants [2] [3]. This pathway operates exclusively within plastids and generates the five-carbon isoprenoid units isopentenyl diphosphate and dimethylallyl diphosphate, which are essential for all downstream carotenoid biosynthetic reactions [4] [5].

The methylerythritol phosphate pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate by deoxyxylulose-5-phosphate synthase to produce 1-deoxy-D-xylulose-5-phosphate [2]. This reaction represents the first committed step toward isoprenoid biosynthesis and serves as a major regulatory point for controlling metabolic flux into carotenoid production [6] [7]. The subsequent conversion of 1-deoxy-D-xylulose-5-phosphate to methylerythritol phosphate involves seven enzymatic steps, each requiring specific cofactors and regulatory mechanisms [5] [8].

Research has demonstrated that the methylerythritol phosphate pathway contributes significantly to carotenoid biosynthesis, with studies showing direct incorporation of pathway intermediates into carotenoid molecules [9] [10]. The pathway's importance is further emphasized by its sensitivity to oxidative stress conditions, which can modulate carotenoid production through complex feedback mechanisms involving iron-sulfur cluster enzymes [8].

Geranylgeranyl Diphosphate Formation

The conversion of isopentenyl diphosphate and dimethylallyl diphosphate into geranylgeranyl diphosphate represents a crucial branch point in isoprenoid metabolism [11] [12]. Geranylgeranyl diphosphate synthase catalyzes the sequential condensation of these five-carbon precursors to generate the twenty-carbon geranylgeranyl diphosphate molecule, which serves as the immediate precursor for all carotenoid biosynthesis [13] [14].

Multiple isoforms of geranylgeranyl diphosphate synthase exist in plants, with different enzymes targeted to distinct subcellular compartments [12] [15]. The plastidial isoforms are specifically responsible for providing geranylgeranyl diphosphate for carotenoid and chlorophyll biosynthesis, while cytosolic and endoplasmic reticulum-localized enzymes support other isoprenoid pathways [11] [15]. Genetic studies have revealed that single geranylgeranyl diphosphate synthase genes can produce multiple protein isoforms through alternative transcription initiation, allowing for compartment-specific regulation of isoprenoid production [12].

Phytoene Synthesis and Early Carotenoid Formation

Phytoene synthase catalyzes the first committed step in carotenoid biosynthesis by condensing two molecules of geranylgeranyl diphosphate to form phytoene [16] [6]. This reaction involves the formation of prephytoene diphosphate as an intermediate, followed by rearrangement and dephosphorylation to yield the forty-carbon phytoene molecule [16]. The enzyme requires manganese ions as cofactors and demonstrates strict specificity for geranylgeranyl diphosphate as substrate [16] [6].

Phytoene synthase activity is highly regulated at multiple levels, including transcriptional control by light-responsive elements and post-translational modifications that affect enzyme stability [6] [17]. The enzyme is considered the major rate-limiting step in carotenoid biosynthesis, and its activity directly determines the total flux of metabolites entering the carotenoid pathway [6] [18]. Studies have shown that phytoene synthase levels correlate strongly with carotenoid accumulation in various plant tissues [17] [18].

The conversion of phytoene to lycopene involves four desaturation steps and accompanying isomerization reactions [19] [2]. Phytoene desaturase and zeta-carotene desaturase introduce double bonds into the molecule, while carotenoid isomerase and zeta-carotene isomerase ensure proper geometric configuration [20]. These reactions require flavin cofactors and are sensitive to redox conditions within the plastid [20].

Table 1: Key Enzymes in Lutein Biosynthesis Pathway

| Enzyme | EC Number | Substrate | Product | Cofactor Requirements |

|---|---|---|---|---|

| Phytoene Synthase (PSY) | EC 2.5.1.32 | Geranylgeranyl diphosphate | Phytoene | Mn²⁺, galactolipid membrane |

| Phytoene Desaturase (PDS) | EC 1.3.99.26 | Phytoene | ζ-carotene | FAD, plastoquinone |

| ζ-carotene Desaturase (ZDS) | EC 1.3.99.31 | ζ-carotene | Lycopene | FAD, plastoquinone |

| Carotenoid Isomerase (CRTISO) | EC 5.2.1.13 | Prolycopene | all-trans-lycopene | Heme iron, NADPH |

| ζ-carotene Isomerase (Z-ISO) | EC 5.2.1.12 | 9,15,9-tri-cis-ζ-carotene | 9,9-di-cis-ζ-carotene | Heme iron, ferredoxin |

| Lycopene ε-cyclase (LCYE) | EC 5.5.1.19 | Lycopene | δ-carotene | FAD, NADPH |

| Lycopene β-cyclase (LCYB) | EC 5.5.1.19 | δ-carotene | α-carotene | FAD, NADPH |

| CYP97A3 (LUT5) | EC 1.14.13.x | α-carotene | Zeinoxanthin | Heme iron, ferredoxin-NADP⁺ reductase |

| CYP97C1 (LUT1) | EC 1.14.13.x | Zeinoxanthin | Lutein | Heme iron, ferredoxin-NADP⁺ reductase |

Role of Cytochrome P450 Enzymes (CYP97A3/CYP97C1)

Structural Characteristics and Active Site Architecture

Cytochrome P450 enzymes CYP97A3 and CYP97C1 represent specialized members of the cytochrome P450 superfamily that have evolved specifically for carotenoid hydroxylation reactions [21] [22]. These enzymes possess unique structural features that distinguish them from other cytochrome P450 proteins, including chloroplast targeting sequences and specialized substrate binding domains adapted for large, hydrophobic carotenoid molecules [23] [24].

CYP97A3 functions as a beta-ring hydroxylase with primary activity toward alpha-carotene, while CYP97C1 serves as an epsilon-ring hydroxylase specific for zeinoxanthin [22] [24]. Both enzymes contain conserved cytochrome P450 structural motifs, including the oxygen-binding consensus sequence and heme-binding cysteine residue [23]. Crystal structure analysis has revealed that these enzymes possess substrate channels specifically adapted for carotenoid binding and product formation [21] [22].

The molecular weights of CYP97A3 and CYP97C1 are approximately 47.5 kDa and 49.2 kDa respectively, and both enzymes contain single transmembrane domains that anchor them to plastid membranes [23] [24]. Unlike typical endoplasmic reticulum-localized cytochrome P450 enzymes, these carotenoid hydroxylases are among the few cytochrome P450 proteins targeted to chloroplasts [23] [25].

Electron Transfer Systems and Redox Partners

Both CYP97A3 and CYP97C1 utilize ferredoxin-NADP⁺ reductase and ferredoxin as their electron transfer partners, which distinguishes them from endoplasmic reticulum cytochrome P450 enzymes that typically use cytochrome P450 reductase [21] [22]. This electron transfer system involves the sequential transfer of electrons from NADPH through ferredoxin-NADP⁺ reductase to ferredoxin, and finally to the cytochrome P450 heme iron [26] [27].

Ferredoxin-NADP⁺ reductase serves as the initial electron acceptor, utilizing its FAD cofactor to accept electrons from NADPH [27] [28]. The enzyme then transfers electrons to ferredoxin, which contains iron-sulfur clusters that facilitate electron transfer to the cytochrome P450 enzymes [26] [29]. This electron transfer system is essential for maintaining the reduced iron state required for cytochrome P450 catalytic activity [22] [30].

Research has demonstrated that the ferredoxin-NADP⁺ reductase-ferredoxin system is specifically required for carotenoid hydroxylase activity, and that disruption of this electron transfer chain severely impairs lutein biosynthesis [21] [22]. The specificity of this redox system for chloroplast-localized cytochrome P450 enzymes reflects the specialized nature of carotenoid hydroxylation reactions [27] [28].

Enzymatic Mechanism and Catalytic Cycle

The catalytic mechanism of cytochrome P450 carotenoid hydroxylases follows the general cytochrome P450 monooxygenase cycle, with specialized adaptations for carotenoid substrate binding and hydroxylation [21] [22]. The reaction cycle begins with substrate binding to the ferric enzyme, followed by electron transfer from the ferredoxin system to reduce the heme iron to the ferrous state [22] [30].

Oxygen binding to the reduced enzyme forms a ferrous-dioxygen complex, which undergoes further reduction and protonation to generate the highly reactive iron-oxo intermediate [21] [22]. This intermediate abstracts a hydrogen atom from the carotenoid substrate and subsequently transfers the hydroxyl group to form the hydroxylated product [22] [31]. The catalytic cycle is completed by product release and return of the enzyme to its resting ferric state [21].

Substrate specificity studies have revealed that CYP97A3 preferentially hydroxylates the beta-ring of alpha-carotene, while CYP97C1 specifically targets the epsilon-ring of zeinoxanthin [22] [24]. Both enzymes demonstrate strict regiospecificity for hydroxylation at the C-3 position of their respective ring substrates [21] [22]. The enzymes also exhibit remarkable stereoselectivity, producing exclusively the 3R-hydroxy configuration in their products [21] [31].

Table 2: Cytochrome P450 Hydroxylases in Lutein Biosynthesis

| Enzyme | Gene Locus (Arabidopsis) | Molecular Weight (kDa) | Ring Specificity | Primary Substrate | Product | Stereochemistry | Redox Partner |

|---|---|---|---|---|---|---|---|

| CYP97A3 | LUT5 (At3g53130) | 47.5 | β-ring hydroxylase | α-carotene (β-ring) | Zeinoxanthin | pro-3R-specific | Ferredoxin-NADP⁺ reductase/Ferredoxin |

| CYP97C1 | LUT1 (At1g31800) | 49.2 | ε-ring hydroxylase | Zeinoxanthin (ε-ring) | Lutein | pro-3R-specific | Ferredoxin-NADP⁺ reductase/Ferredoxin |

Stereochemical Control in β- and ε-Ring Hydroxylation

Molecular Basis of Pro-3R Stereoselectivity

The stereochemical control exerted by cytochrome P450 carotenoid hydroxylases represents one of the most remarkable aspects of lutein biosynthesis, with both CYP97A3 and CYP97C1 demonstrating absolute pro-3R stereoselectivity [21] [22]. This stereochemical precision is achieved through specific active site architecture that positions the carotenoid substrate in a defined orientation relative to the reactive iron-oxo intermediate [21] [31].

Crystal structure analysis of CYP97A3 in complex with retinal has provided detailed insights into the molecular basis of stereoselectivity [21] [32]. The substrate binding site contains specific amino acid residues that create a binding pocket with defined stereochemical constraints, ensuring that only the pro-3R hydrogen atom is accessible for abstraction during the hydroxylation reaction [21] [22]. This spatial arrangement is critical for maintaining the stereochemical fidelity observed in lutein biosynthesis [31].

The stereoselectivity mechanism involves the formation of a substrate-enzyme complex where the carotenoid ring is positioned such that the C-3 pro-R hydrogen faces the heme iron-oxo intermediate [21] [22]. This orientation is stabilized by hydrophobic interactions between the carotenoid substrate and specific amino acid residues in the active site, creating a thermodynamically favorable binding conformation [22] [31]. The resulting stereochemical control ensures that lutein contains the correct 3R,3'R-dihydroxy configuration essential for its biological function [21].

Substrate Recognition and Binding Specificity

The substrate recognition mechanisms of CYP97A3 and CYP97C1 demonstrate remarkable specificity for their respective carotenoid substrates [22] [24]. CYP97A3 exhibits high affinity for alpha-carotene and shows preferential binding to beta-ring-containing carotenoids, while CYP97C1 specifically recognizes zeinoxanthin and other epsilon-ring-containing substrates [22] [33].

Substrate binding studies using spectral titration methods have revealed that CYP97A3 binds retinal, a beta-ring-containing analog, with submicromolar affinity [22]. The enzyme also demonstrates significant binding affinity for beta-ionol, further confirming its specificity for beta-ring-containing compounds [22]. In contrast, CYP97C1 shows much lower affinity for these beta-ring substrates, consistent with its specialized role in epsilon-ring hydroxylation [22].

The molecular basis of substrate specificity lies in the distinct architecture of the substrate binding channels in each enzyme [21] [22]. CYP97A3 possesses a binding channel optimized for accommodating the beta-ring structure of alpha-carotene, while CYP97C1 contains a binding site specifically adapted for epsilon-ring-containing substrates [22] [34]. These structural differences ensure that each enzyme selectively hydroxylates its intended substrate while avoiding cross-reactivity [22] [24].

Enzyme Cooperativity and Sequential Hydroxylation

The biosynthesis of lutein requires the coordinated action of both CYP97A3 and CYP97C1 in a specific sequential order [1] [24]. Research has demonstrated that CYP97A3 preferentially hydroxylates alpha-carotene to produce zeinoxanthin, which then serves as the substrate for CYP97C1-mediated epsilon-ring hydroxylation to generate lutein [1] [24]. This sequential mechanism ensures efficient conversion of alpha-carotene to lutein while minimizing the formation of alternative hydroxylation products [24].

Studies using recombinant enzyme systems have revealed that the two cytochrome P450 hydroxylases exhibit synergistic interactions when coexpressed [33]. Coexpression of CYP97A3 and CYP97C1 in Escherichia coli results in significantly higher lutein production compared to individual enzyme expression, suggesting the formation of functional enzyme complexes [35] [33]. These protein-protein interactions may facilitate substrate channeling between the two hydroxylation steps [1] [33].

The preferred pathway for lutein biosynthesis involves beta-ring hydroxylation by CYP97A3 followed by epsilon-ring hydroxylation by CYP97C1 [1] [24]. This sequence is supported by the observation that zeinoxanthin accumulates in CYP97C1-deficient mutants, while alpha-carotene accumulates in CYP97A3-deficient plants [1] [24]. The efficiency of this sequential mechanism is further enhanced by the formation of protein complexes that may include both hydroxylases along with cyclase enzymes [1] [35].

Table 3: Carotenoid Precursors and Intermediates in Lutein Pathway

| Compound | Chemical Formula | Molecular Weight (g/mol) | Double Bonds | Ring Structure | Color |

|---|---|---|---|---|---|

| Geranylgeranyl diphosphate (GGPP) | C₂₀H₃₆O₇P₂ | 450.46 | 0 | Acyclic | Colorless |

| Phytoene | C₄₀H₆₄ | 544.94 | 3 | Acyclic | Colorless |

| ζ-carotene | C₄₀H₆₀ | 536.88 | 7 | Acyclic | Light yellow |

| Lycopene | C₄₀H₅₆ | 536.88 | 11 | Acyclic | Red |

| δ-carotene | C₄₀H₅₆ | 536.88 | 11 | One ε-ring | Orange |

| α-carotene | C₄₀H₅₆ | 536.88 | 11 | β,ε-rings | Orange |

| Zeinoxanthin | C₄₀H₅₆O | 552.87 | 11 | β,ε-rings (hydroxylated β) | Yellow |

| Lutein | C₄₀H₅₆O₂ | 568.87 | 11 | β,ε-rings (dihydroxylated) | Yellow |

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 127 of 134 companies (only ~ 5.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Pharmacology

Lutein (LOO-teen) is a oxygenated carotenoid found in vegetables and fruits. lutein is found in the macula of the eye, where it is believed to act as a yellow filter. Lutein acts as an antioxidant, protecting cells against the damaging effects of free radicals.

Mechanism of Action

Other CAS

Wikipedia

M-Phenylenediamine

Use Classification

Food Additives -> COLOUR; NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes

Food Additives -> COLOUR; -> JECFA Functional Classes

COLOUR; -> JECFA Functional Classes

General Manufacturing Information

Dates

2: Mellado-Ortega E, Hornero-Méndez D. Isolation and identification of lutein esters, including their regioisomers, in tritordeum (×Tritordeum Ascherson et Graebner) grains: Evidence for a preferential xanthophyll acyltransferase activity. Food Chem. 2012 Dec 1;135(3):1344-52. doi: 10.1016/j.foodchem.2012.05.046. Epub 2012 May 17. PubMed PMID: 22953864.

3: Jeon S, Ranard KM, Neuringer M, Johnson EE, Renner L, Kuchan MJ, Pereira SL, Johnson EJ, Erdman JW Jr. Lutein Is Differentially Deposited across Brain Regions following Formula or Breast Feeding of Infant Rhesus Macaques. J Nutr. 2018 Jan 1;148(1):31-39. doi: 10.1093/jn/nxx023. PubMed PMID: 29378053.

4: Howard AN, Thurnham DI. Lutein and atherosclerosis: Belfast versus Toulouse revisited. Med Hypotheses. 2017 Jan;98:63-68. doi: 10.1016/j.mehy.2016.10.030. Epub 2016 Nov 23. PubMed PMID: 28012609.

5: Johnson MP, Zia A, Ruban AV. Elevated ΔpH restores rapidly reversible photoprotective energy dissipation in Arabidopsis chloroplasts deficient in lutein and xanthophyll cycle activity. Planta. 2012 Jan;235(1):193-204. doi: 10.1007/s00425-011-1502-0. Epub 2011 Aug 25. PubMed PMID: 21866345.

6: Leuenberger M, Morris JM, Chan AM, Leonelli L, Niyogi KK, Fleming GR. Dissecting and modeling zeaxanthin- and lutein-dependent nonphotochemical quenching in Arabidopsis thaliana. Proc Natl Acad Sci U S A. 2017 Aug 15;114(33):E7009-E7017. doi: 10.1073/pnas.1704502114. Epub 2017 Jun 26. PubMed PMID: 28652334; PubMed Central PMCID: PMC5565437.

7: Zheng YF, Min JS, Kim D, Park JB, Choi SW, Lee ES, Na K, Bae SK. In Vitro Inhibition of Human UDP-Glucuronosyl-Transferase (UGT) Isoforms by Astaxanthin, β-Cryptoxanthin, Canthaxanthin, Lutein, and Zeaxanthin: Prediction of in Vivo Dietary Supplement-Drug Interactions. Molecules. 2016 Aug 12;21(8). pii: E1052. doi: 10.3390/molecules21081052. PubMed PMID: 27529203.

8: Gleize B, Tourniaire F, Depezay L, Bott R, Nowicki M, Albino L, Lairon D, Kesse-Guyot E, Galan P, Hercberg S, Borel P. Effect of type of TAG fatty acids on lutein and zeaxanthin bioavailability. Br J Nutr. 2013 Jul 14;110(1):1-10. doi: 10.1017/S0007114512004813. Epub 2012 Dec 11. PubMed PMID: 23228631; PubMed Central PMCID: PMC3734536.

9: Panova IG, Yakovleva MA, Tatikolov AS, Kononikhin AS, Feldman TB, Poltavtseva RA, Nikolaev EN, Sukhikh GT, Ostrovsky MA. Lutein and its oxidized forms in eye structures throughout prenatal human development. Exp Eye Res. 2017 Jul;160:31-37. doi: 10.1016/j.exer.2017.04.008. Epub 2017 Apr 25. PubMed PMID: 28454979.

10: Komuro M, Shimizu N, Onuma R, Otoki Y, Ito J, Kato S, Higuchi O, Sudo K, Suzuki S, Miyazawa T, Eitsuka T, Nakagawa K. Analysis of Lutein in Mugwort (Artemisia princeps Pamp.) Paste and Evaluation of Manufacturing Processes. J Oleo Sci. 2017 Nov 1;66(11):1257-1262. doi: 10.5650/jos.ess17117. Epub 2017 Oct 11. PubMed PMID: 29021494.

11: Mora-Gutierrez A, Attaie R, Núñez de González MT, Jung Y, Woldesenbet S, Marquez SA. Complexes of lutein with bovine and caprine caseins and their impact on lutein chemical stability in emulsion systems: Effect of arabinogalactan. J Dairy Sci. 2018 Jan;101(1):18-27. doi: 10.3168/jds.2017-13105. Epub 2017 Nov 2. PubMed PMID: 29103708.

12: Vishwanathan R, Neuringer M, Snodderly DM, Schalch W, Johnson EJ. Macular lutein and zeaxanthin are related to brain lutein and zeaxanthin in primates. Nutr Neurosci. 2013 Jan;16(1):21-9. doi: 10.1179/1476830512Y.0000000024. Epub 2012 Jul 9. PubMed PMID: 22780947; PubMed Central PMCID: PMC3824968.

13: Jahns P, Holzwarth AR. The role of the xanthophyll cycle and of lutein in photoprotection of photosystem II. Biochim Biophys Acta. 2012 Jan;1817(1):182-93. doi: 10.1016/j.bbabio.2011.04.012. Epub 2011 May 1. Review. PubMed PMID: 21565154.

14: Picone S, Ritieni A, Fabiano A, Graziani G, Paolillo P, Livolti G, Galvano F, Gazzolo D. Lutein levels in arterial cord blood correlate with neuroprotein activin A in healthy preterm and term newborns: A trophic role for lutein? Clin Biochem. 2018 Feb;52:80-84. doi: 10.1016/j.clinbiochem.2017.11.017. Epub 2017 Nov 28. PubMed PMID: 29195833.

15: Ranard KM, Jeon S, Mohn ES, Griffiths JC, Johnson EJ, Erdman JW Jr. Dietary guidance for lutein: consideration for intake recommendations is scientifically supported. Eur J Nutr. 2017 Dec;56(Suppl 3):37-42. doi: 10.1007/s00394-017-1580-2. Review. PubMed PMID: 29149368; PubMed Central PMCID: PMC5715043.

16: Evans M, Beck M, Elliott J, Etheve S, Roberts R, Schalch W. Effects of formulation on the bioavailability of lutein and zeaxanthin: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects. Eur J Nutr. 2013 Jun;52(4):1381-91. doi: 10.1007/s00394-012-0447-9. Epub 2012 Sep 30. PubMed PMID: 23052623; PubMed Central PMCID: PMC3663991.

17: Mein JR, Dolnikowski GG, Ernst H, Russell RM, Wang XD. Enzymatic formation of apo-carotenoids from the xanthophyll carotenoids lutein, zeaxanthin and β-cryptoxanthin by ferret carotene-9',10'-monooxygenase. Arch Biochem Biophys. 2011 Feb 1;506(1):109-21. doi: 10.1016/j.abb.2010.11.005. Epub 2010 Nov 21. PubMed PMID: 21081106; PubMed Central PMCID: PMC3026080.

18: Johnson EJ. Role of lutein and zeaxanthin in visual and cognitive function throughout the lifespan. Nutr Rev. 2014 Sep;72(9):605-12. doi: 10.1111/nure.12133. Epub 2014 Aug 8. Review. PubMed PMID: 25109868.

19: Lin H, Mares JA, LaMonte MJ, Brady WE, Sahli MW, Klein R, Klein BEK, Nie J, Millen AE. Association between Dietary Xanthophyll (Lutein and Zeaxanthin) Intake and Early Age-Related Macular Degeneration: The Atherosclerosis Risk in Communities Study. Ophthalmic Epidemiol. 2017 Oct;24(5):311-322. doi: 10.1080/09286586.2017.1290259. Epub 2017 Mar 23. PubMed PMID: 28332910; PubMed Central PMCID: PMC6025894.

20: Silva JTDP, Silva ACD, Geiss JMT, de Araújo PHH, Becker D, Bracht L, Leimann FV, Bona E, Guerra GP, Gonçalves OH. Analytical validation of an ultraviolet-visible procedure for determining lutein concentration and application to lutein-loaded nanoparticles. Food Chem. 2017 Sep 1;230:336-342. doi: 10.1016/j.foodchem.2017.03.059. Epub 2017 Mar 14. PubMed PMID: 28407919.